sodium;oct-1-yne
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Overview
Description
Sodium;oct-1-yne is an organosodium compound that features a sodium ion bonded to an oct-1-yne moleculeIt is characterized by a carbon-carbon triple bond at the first carbon atom in the chain, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;oct-1-yne can be synthesized through the alkylation of acetylide anions. The process involves the deprotonation of oct-1-yne using a strong base such as sodium amide (NaNH2) to form the sodium acetylide. This reaction typically occurs in liquid ammonia or ether as solvents .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Sodium;oct-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The acetylide anion can act as a nucleophile, attacking electrophilic carbon atoms in alkyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The triple bond in oct-1-yne can be reduced to form alkenes or alkanes.
Addition Reactions: The triple bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Sodium Amide (NaNH2): Used for deprotonation to form the acetylide anion.
Alkyl Halides: React with the acetylide anion in substitution reactions.
Hydrogen Halides and Halogens: Used in addition reactions to the triple bond.
Major Products Formed
Substituted Alkynes: Formed through nucleophilic substitution reactions.
Alkenes and Alkanes: Formed through reduction reactions.
Halogenated Compounds: Formed through addition reactions.
Scientific Research Applications
Sodium;oct-1-yne is widely used in scientific research due to its reactivity and versatility. Some applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential in drug development and as a building block for bioactive compounds.
Catalysis: Used in catalytic processes to facilitate various chemical transformations.
Mechanism of Action
The mechanism of action of sodium;oct-1-yne primarily involves the formation of the acetylide anion, which acts as a strong nucleophile. The anion can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The high reactivity of the acetylide anion is due to the presence of a negative charge on the carbon atom, making it highly nucleophilic .
Comparison with Similar Compounds
Similar Compounds
1-Hexyne (C6H10): A shorter-chain alkyne with similar reactivity but different physical properties.
1-Decyne (C10H18): A longer-chain alkyne with similar chemical behavior but higher boiling point.
1-Butyne (C4H6): A smaller alkyne with similar nucleophilic properties but lower molecular weight.
Uniqueness
Sodium;oct-1-yne is unique due to its specific chain length, which provides a balance between reactivity and physical properties. Its intermediate chain length makes it suitable for a wide range of applications in organic synthesis and material science .
Properties
CAS No. |
71814-16-9 |
---|---|
Molecular Formula |
C8H13Na |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
sodium;oct-1-yne |
InChI |
InChI=1S/C8H13.Na/c1-3-5-7-8-6-4-2;/h3,5-8H2,1H3;/q-1;+1 |
InChI Key |
FVSBLQDNWQLQBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#[C-].[Na+] |
Origin of Product |
United States |
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